molecular formula C15H12N2O2S B5141275 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide

2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide

Cat. No. B5141275
M. Wt: 284.3 g/mol
InChI Key: HAHQESMHLGYHTM-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide, also known as CMFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in cancer therapy due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. Inhibition of CK2 activity by 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide leads to the activation of the p53 pathway, which in turn induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has also been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation, survival, and differentiation. Inhibition of CK2 activity by 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide leads to the activation of the p53 pathway, which in turn induces apoptosis and inhibits cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. This compound has also been shown to exhibit low toxicity, making it a promising candidate for cancer therapy. However, one of the main limitations of using 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of this compound.

Future Directions

There are several future directions for research on 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the precise mechanism of action of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide. Additionally, further studies are needed to determine the efficacy of this compound in animal models and human clinical trials. Finally, the potential use of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide in combination with other anti-cancer drugs should be explored to determine whether this compound can enhance the efficacy of existing cancer therapies.

Synthesis Methods

The synthesis of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide is a complex process that involves several steps. The first step involves the reaction of 5-(phenylthio)-2-furancarboxaldehyde with malononitrile in the presence of a catalytic amount of piperidine. This reaction results in the formation of 3-(5-phenylthio-2-furyl)acrylonitrile. The second step involves the reaction of the intermediate product with N-methylformamide in the presence of a catalytic amount of acetic acid. This reaction results in the formation of 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide.

Scientific Research Applications

2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

(Z)-2-cyano-N-methyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-17-15(18)11(10-16)9-12-7-8-14(19-12)20-13-5-3-2-4-6-13/h2-9H,1H3,(H,17,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHQESMHLGYHTM-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)SC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(O1)SC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-methyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.